molecular formula C9H12N2 B6143313 2,3-dihydro-1H-indene-1,5-diamine CAS No. 917388-94-4

2,3-dihydro-1H-indene-1,5-diamine

Cat. No.: B6143313
CAS No.: 917388-94-4
M. Wt: 148.20 g/mol
InChI Key: YXCUCVFOTWGVOQ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-1,5-diamine is an organic compound with the molecular formula C9H12N2 It is a derivative of indene, featuring a bicyclic structure with two amine groups attached at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-1,5-diamine typically involves the reduction of indene derivatives. One common method is the catalytic hydrogenation of indene in the presence of ammonia, which introduces the amine groups at the desired positions. The reaction is usually carried out under high pressure and temperature conditions to ensure complete hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indene-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted indene derivatives, imines, nitriles, and fully saturated amines.

Scientific Research Applications

2,3-dihydro-1H-indene-1,5-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Indane: A parent compound with a similar bicyclic structure but without the amine groups.

    2,3-dihydro-1H-indene-1,5-diamine derivatives: Compounds with different substituents on the indene ring.

    Indene: A related compound that serves as a precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of two amine groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a promising candidate for biological and medicinal research.

Properties

IUPAC Name

2,3-dihydro-1H-indene-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCUCVFOTWGVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step AS2. A mixture of crude 5-aminoindan-1-one oxime (486 mg, 3 mmol) and borane-methyl sulfide complex (1.2 g, 16 mmol) was refluxed in THF for 3 days. The excess reagent was quenched with methanol. After the solvent was removed, the residue was purified by flash chromatography with DCM, then 20% MeOH in DCM, then 50% MeOH in DCM to give 2,3-dihydro-1H-indene-1,5-diamine.
Name
5-aminoindan-1-one oxime
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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